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Compound of Interest

Compound Name: ARL67156 trisodium hydrate

Cat. No.: B15089040 Get Quote

For researchers, scientists, and drug development professionals investigating the intricate

pathways of purinergic signaling, the selective inhibition of ectonucleotidases is paramount.

ARL67156 has emerged as a widely utilized tool for this purpose. This guide provides an

objective comparative analysis of ARL67156, including its performance against key

alternatives, supported by experimental data and detailed protocols to aid in experimental

design and interpretation.

ARL67156 is a competitive and selective inhibitor of ecto-ATPases, enzymes responsible for

the hydrolysis of extracellular adenosine triphosphate (ATP). By blocking this degradation,

ARL67156 effectively prolongs the signaling of ATP at P2 receptors. Its primary targets are

Nucleoside Triphosphate Diphosphohydrolase-1 (NTPDase1/CD39), NTPDase3, and

Nucleotide Pyrophosphatase/Phosphodiesterase-1 (NPP1).[1][2] This targeted action makes it

an invaluable reagent for dissecting the roles of ATP in a multitude of physiological and

pathological processes.

Performance and Purity from Different Suppliers
A critical consideration for any research reagent is its purity and consistency. While a direct,

independent comparative study of ARL67156 from various commercial sources is not readily

available in published literature, major suppliers consistently provide products with a high

degree of purity.
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Supplier Stated Purity Method

Tocris Bioscience ≥98% HPLC[3]

MedChemExpress >98% Not specified

Santa Cruz Biotechnology ≥98% Not specified[4]

BioCrick >98% HPLC, MS, NMR[5]

R&D Systems ≥98% HPLC[6]

Sigma-Aldrich 98% HPLC[7]

Note: Purity data is based on information provided by the suppliers. Researchers are

encouraged to request lot-specific Certificates of Analysis for detailed quality control data.

The general consensus from available data sheets and product information is that researchers

can expect to receive ARL67156 with a purity of 98% or higher, as determined by High-

Performance Liquid Chromatography (HPLC). For critical applications, it is always

recommended to obtain a lot-specific Certificate of Analysis (CoA) from the supplier, which will

provide more detailed information on the purity and characterization of the specific batch.

ARL67156 in Action: A Look at the Alternatives
While ARL67156 is a staple in many labs, several alternative ecto-ATPase inhibitors are

available, each with its own distinct profile of potency and selectivity. The choice of inhibitor can

significantly impact experimental outcomes.

One of the most common alternatives is POM-1 (Sodium polyoxotungstate). Research

indicates that in some systems, such as the murine colon, POM-1 is a more selective inhibitor

of ATP degradation, whereas ARL67156 appears to be more effective at inhibiting the

degradation of adenosine diphosphate (ADP).[8][9][10] This is a crucial distinction, as the

accumulation of ADP versus ATP can lead to the activation of different P2Y receptor subtypes

and, consequently, different downstream signaling events.

Another alternative is Suramin, a non-selective P2 receptor antagonist that also exhibits

inhibitory activity against ecto-ATPases.[5] However, its broad spectrum of activity can

complicate the interpretation of results.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://bio-protocol.org/exchange/minidetail?id=10188315&type=30
https://journals.iucr.org/d/issues/2013/12/00/gm5025/gm5025sup1.pdf
https://www.researchgate.net/publication/12646428_Inhibition_of_rat_parotid_ecto-ATPase_activity
https://www.abcam.com/ps/products/308/ab308149/documents/CD73-(5'-nucleotidase)-Inhibitor-Screening-Kit-(Colorimetric)-protocol-book-v1-ab308149%20(website).pdf
https://b2b.sigmaaldrich.com/JP/ja/tech-docs/paper/1550848
https://www.jove.com/t/64693/malachite-green-assay-for-discovery-heat-shock-protein-90
https://pubmed.ncbi.nlm.nih.gov/27060478/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5002237/
https://www.researchgate.net/publication/12646428_Inhibition_of_rat_parotid_ecto-ATPase_activity
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15089040?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The following table summarizes the inhibitory constants (Ki) of ARL67156 and POM-1 against

various human ectonucleotidases, providing a quantitative basis for comparison.

Inhibitor
NTPDase1
(CD39)

NTPDase2 NTPDase3 NPP1

ARL67156 11 ± 3 µM[1][2]
Weakly active[1]

[2]
18 ± 4 µM[1][2] 12 ± 3 µM[1][2]

POM-1 2.58 µM[11] 28.8 µM[11] 3.26 µM[11] Not reported

Note: Lower Ki values indicate greater potency. Data is compiled from published studies and

may vary depending on experimental conditions.

This data highlights that while ARL67156 is a potent inhibitor of NTPDase1, NTPDase3, and

NPP1, POM-1 exhibits higher potency towards NTPDase1 and NTPDase3. The choice

between these inhibitors should be guided by the specific ectonucleotidases expressed in the

experimental system and the desired outcome of the study.

Visualizing the Mechanism of Action
To understand how ARL67156 modulates purinergic signaling, it is helpful to visualize the

enzymatic cascade it inhibits.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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